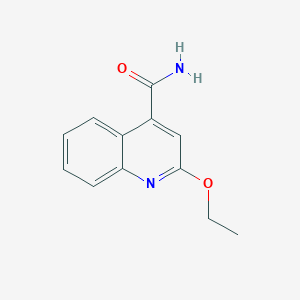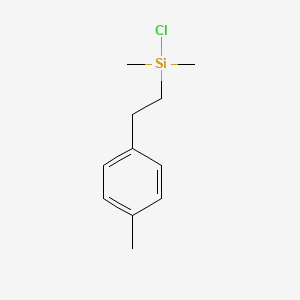![molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6](/img/structure/B11887334.png)
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is a specialized organic compound with the molecular formula C12H15NOSi. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylformamide (DMF): A common solvent with similar formamide functionality but lacks the trimethylsilyl-ethynyl group.
N-Methylformamide (NMF): Another formamide derivative used in organic synthesis.
Trimethylsilylacetylene: Shares the trimethylsilyl-ethynyl group but lacks the formamide functionality.
Uniqueness
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the combination of the formamide group and the trimethylsilyl-ethynyl group. This dual functionality provides distinct reactivity and stability, making it valuable in specialized chemical reactions and applications.
Eigenschaften
CAS-Nummer |
112671-40-6 |
|---|---|
Molekularformel |
C12H15NOSi |
Molekulargewicht |
217.34 g/mol |
IUPAC-Name |
N-[2-(2-trimethylsilylethynyl)phenyl]formamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14) |
InChI-Schlüssel |
ZOLKVTSARAIFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)


![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)


![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)

![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
